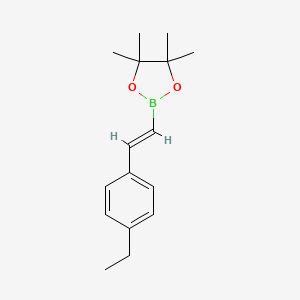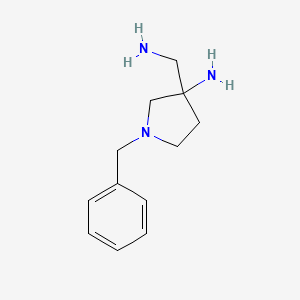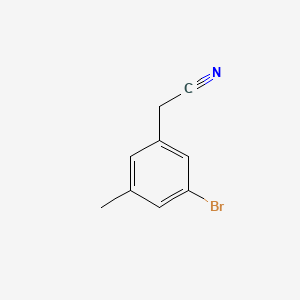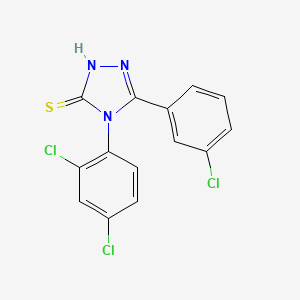
5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (5-CP-4-DCP-4H-1,2,4-TZT) is an organosulfur compound that has been studied for its potential applications in scientific research. It is a derivative of triazole, a five-membered heterocyclic ring system containing three nitrogen atoms, and is a common structural motif in many biologically active compounds. 5-CP-4-DCP-4H-1,2,4-TZT has been found to possess a range of biological activities, including antibacterial, antifungal, and antiviral activities. Furthermore, it has been studied for its potential applications in drug discovery, as well as its ability to interact with other biomolecules, such as proteins and nucleic acids.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Effects
5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their potential anti-inflammatory and analgesic activities. The compounds showed promising results in reducing inflammation and pain in various models, with some compounds being found to be as potent or more potent than standard drugs like Indomethacin and Celecoxib without causing gastric lesions. This highlights the potential of these compounds as safer alternatives for managing inflammation and pain (Rabea et al., 2006; El-Emam & Ibrahim, 1991).
Anticonvulsant Properties
The compound and its variants have been examined for their anticonvulsant properties. Studies have indicated that certain derivatives show protection against seizures induced by various models, suggesting that these compounds might be functionally acting like glycine receptor agonists or interacting with the GABAA receptor. The findings point towards the potential use of these triazoles in treating conditions like epilepsy (Luszczki et al., 2012; Kane et al., 1990; Kane et al., 1994).
Neuroprotective and Anti-Seizure Effects
Research has also focused on the potential neuroprotective effects of these compounds. For instance, TP-315, a derivative, showed no neurotoxic effect on the mouse brain after chronic use, suggesting its safety as a new anti-seizure medication. This opens up possibilities for its application in treating neurological disorders without the risk of damaging brain tissue (Krysa et al., 2022).
Antidepressant Potential
Derivatives of the compound have been evaluated for their potential antidepressant activity. Certain derivatives were found to antagonize depression-related symptoms in mice effectively. These findings suggest the potential therapeutic use of these compounds in treating depression, although the exact mechanism of action might be complex and warrants further investigation (Kane et al., 1988).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-9-3-1-2-8(6-9)13-18-19-14(21)20(13)12-5-4-10(16)7-11(12)17/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYFRFXBTRLSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



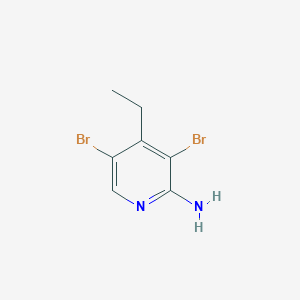
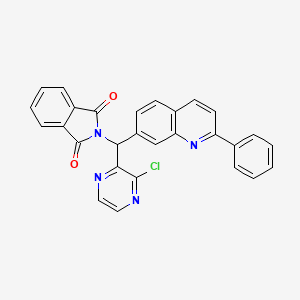
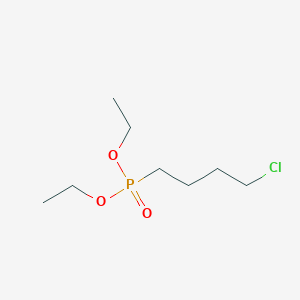
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B3038597.png)
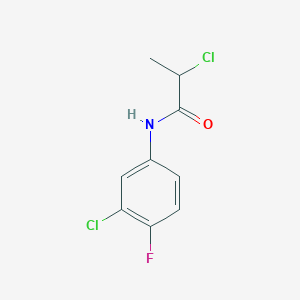
![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)
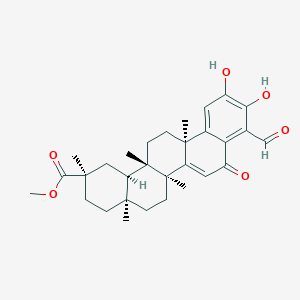
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)
